molecular formula C7H16N2 B13107119 1-Butylimidazolidine CAS No. 245680-08-4

1-Butylimidazolidine

Cat. No.: B13107119
CAS No.: 245680-08-4
M. Wt: 128.22 g/mol
InChI Key: PVYDJRHPECQXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylimidazolidine is a heterocyclic organic compound with the molecular formula C7H14N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylimidazolidine can be synthesized through several methods. One common approach involves the reaction of butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Butylimidazolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or alkylating agents can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce various substituted imidazolidines.

Scientific Research Applications

1-Butylimidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butylimidazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

    1-Butylimidazole: Another heterocyclic compound with similar structural features but different chemical properties.

    1-Butyl-3-methylimidazolium: An ionic liquid with unique solubility and stability characteristics.

    Imidazolidinones: Oxidized derivatives of imidazolidines with distinct reactivity and applications.

Uniqueness: 1-Butylimidazolidine is unique due to its specific ring structure and the presence of a butyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

245680-08-4

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-butylimidazolidine

InChI

InChI=1S/C7H16N2/c1-2-3-5-9-6-4-8-7-9/h8H,2-7H2,1H3

InChI Key

PVYDJRHPECQXDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.